(2R)-2-phenyl-N-pyridin-4-ylbutanamide

CYP51 inhibition Mycobacterium tuberculosis binding affinity

(2R)-2-Phenyl-N-pyridin-4-ylbutanamide, also known as α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA; PDB ligand code 1CM), is a chiral small-molecule fragment (C₁₅H₁₆N₂O, MW 240.3). It was identified as one of the top type II binding hits in a high-throughput screen of 20,000 organic molecules against Mycobacterium tuberculosis sterol 14α-demethylase (CYP51Mt) and subsequently co-crystallized, yielding a 1.53 Å resolution X-ray structure of the CYP51Mt–EPBA complex (PDB 2CI0).

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B10758714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-phenyl-N-pyridin-4-ylbutanamide
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18)/t14-/m1/s1
InChIKeyMODBYAQUXXEFRM-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Phenyl-N-pyridin-4-ylbutanamide (EPBA): A Structurally Validated Type II CYP51 Inhibitor Fragment for Anti-Tubercular Lead Discovery


(2R)-2-Phenyl-N-pyridin-4-ylbutanamide, also known as α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA; PDB ligand code 1CM), is a chiral small-molecule fragment (C₁₅H₁₆N₂O, MW 240.3) [1]. It was identified as one of the top type II binding hits in a high-throughput screen of 20,000 organic molecules against Mycobacterium tuberculosis sterol 14α-demethylase (CYP51Mt) and subsequently co-crystallized, yielding a 1.53 Å resolution X-ray structure of the CYP51Mt–EPBA complex (PDB 2CI0) [1]. EPBA binds the heme iron via its pyridyl nitrogen and engages conserved active-site residues H259 and Y76 through water-mediated hydrogen bonds, establishing it as a validated fragment scaffold for structure-guided CYP51 inhibitor development [1].

Why Generic CYP51 Inhibitors Cannot Substitute for (2R)-2-Phenyl-N-pyridin-4-ylbutanamide in Fragment-Based Discovery and Selectivity Profiling


CYP51 inhibitor scaffolds are not interchangeable for fragment-based drug discovery because the specific binding mode, target engagement kinetics, and selectivity fingerprint are dictated by stereochemistry and functional-group presentation [1]. (2R)-2-Phenyl-N-pyridin-4-ylbutanamide (EPBA) is the R-enantiomer that crystallographically resolves in the CYP51Mt active site with a defined pose, while the S-enantiomer, despite comparable bulk affinity, does not appear in the electron density [1]. Moreover, EPBA exhibits a 6-fold higher affinity for CYP51Mt than the clinical azole fluconazole and an isoform-selectivity window of 50- to 400-fold against CYP125 and CYP130, which is not replicated by structurally similar type II hits such as BSPPA or by type I hits such as DHBP [1]. These molecular features mean that casual replacement with a different CYP51-binding fragment or the racemate erases the validated structural and selectivity evidence that underpins rational, structure-guided medicinal chemistry campaigns.

Head-to-Head Quantitative Differentiation of (2R)-2-Phenyl-N-pyridin-4-ylbutanamide Against Closest CYP51 Inhibitor Comparators


6-Fold Tighter CYP51Mt Binding Affinity of EPBA Versus the Clinical Azole Fluconazole

EPBA binds wild-type CYP51Mt with a dissociation constant (KD) of 5 µM, which is 6-fold tighter than fluconazole (KD = 30 µM) measured under identical spectroscopic titration conditions [1]. Against the active-site mutant F78L, a residue that discriminates between CYP51 substrate specificities across phyla, EPBA retains a KD of 20 µM whereas fluconazole weakens to 70 µM, yielding a 3.5-fold advantage for EPBA [1].

CYP51 inhibition Mycobacterium tuberculosis binding affinity

50- to 400-Fold CYP Isoform Selectivity Window of EPBA Versus Near-Total Selectivity Loss for Type I Hit DHBP

EPBA was tested for binding against two off-target M. tuberculosis cytochrome P450 enzymes, CYP125 and CYP130, alongside the type I hit DHBP [1]. EPBA exhibited a 50-fold drop in affinity for CYP125 and a 400-fold drop for CYP130 relative to CYP51Mt, whereas DHBP showed no detectable binding to either off-target CYP, indicating that DHBP is strictly selective but its binding is limited to CYP51Mt, while EPBA retains measurable but substantially weaker binding to off-target isoforms [1]. This selectivity profile provides a quantitative window for further structure-guided optimization of selectivity.

CYP51 selectivity off-target profiling Mycobacterium tuberculosis

Unique Crystallization-Chaperone Property of EPBA Unmatched by DHBP or Other Screening Hits

EPBA dramatically altered the crystallization behavior of CYP51Mt: co-crystals of the CYP51Mt-EPBA complex appeared within 1 hour under virtually all conditions of a narrow screening grid, and under a broader 96-condition Index screen, crystals grew in 22 out of 96 conditions (>20% success rate) [1]. In contrast, the type I hit DHBP failed to produce any CYP51Mt co-crystals, despite similar micromolar affinity [1]. BSPPA, while also co-crystallizable, required a distinct crystallization setup (PDB 2CIB) and was not reported to exhibit the same dramatic crystallization acceleration [1].

protein crystallography CYP51 structural biology fragment co-crystallization

Stereospecific Binding of the R-Enantiomer Distinguishes EPBA from the Racemate and the Structurally Analogous BSPPA

When racemic mixtures of EPBA and BSPPA were used for co-crystallization, only the R-stereoisomer of EPBA and the S-stereoisomer of BSPPA were found bound in the CYP51Mt active site [1]. Subsequent titration experiments comparing racemic EPBA and the synthesized S-enantiomer showed no significant difference in bulk binding affinity, confirming that both enantiomers can bind in solution but only the R-form adopts the productive, crystallographically observable pose [1]. This stereochemical stringency establishes EPBA's R-configuration as a critical determinant of its experimentally validated binding mode, whereas BSPPA relies on the opposite stereochemistry.

stereochemistry CYP51 inhibitor fragment-based drug design

EPBA Binding Mode Targets Conserved H259 and Y76 Motif Not Engaged by Type I Hit DHBP

EPBA binds as a type II inhibitor through direct coordination of the pyridyl nitrogen to the heme iron and water-mediated hydrogen bonds to residues H259 and Y76, which are invariant across the entire CYP51 family [1]. In contrast, the type I hit DHBP induces a spectral shift indicative of substrate-like binding that displaces the axial water ligand without forming a direct heme-iron coordinate bond [1]. This mechanistic distinction at the conserved catalytic motif means EPBA can serve as a probe for inhibitor-mode (type II) CYP51 engagement, while DHBP is limited to substrate-mode (type I) studies.

binding mode CYP51 inhibition type II inhibitor

Procurement-Driven Application Scenarios for (2R)-2-Phenyl-N-pyridin-4-ylbutanamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Targeting Microbial CYP51

EPBA serves as a validated, high-resolution (1.53 Å) fragment hit for structure-guided elaboration of CYP51 inhibitors against Mycobacterium tuberculosis and related pathogens. With a 5 µM KD—6-fold tighter than fluconazole—and a fully resolved binding pose, EPBA enables fragment-growing and fragment-linking strategies that require an experimentally determined starting geometry [1]. Its engagement of conserved residues H259 and Y76 ensures that the core pharmacophore can be retained across CYP51 orthologs while modulating selectivity through substituents targeting the phylum-specific hydrophobic cavity [1].

Crystallization-Chaperone Tool for CYP51 Structural Biology

EPBA's unique ability to induce rapid CYP51Mt crystallization (crystals in <1 hour, >20% hit rate across 96 conditions) makes it an indispensable tool for structural biology laboratories needing high-throughput CYP51 co-structure determination [1]. Unlike DHBP, which fails to produce co-crystals, EPBA enables reproducible crystal growth for fragment-screening campaigns by X-ray crystallography, and its small size (MW 240.3) minimizes steric interference in cocktail-soaking experiments [1].

CYP Isoform Selectivity Probe for Mycobacterium tuberculosis P450 Profiling

EPBA's quantifiable selectivity window (50-fold vs. CYP125, 400-fold vs. CYP130) provides a reference compound for profiling compound libraries against M. tuberculosis CYP panels [1]. Unlike DHBP, which shows absolute but binary selectivity, EPBA offers a gradable off-target engagement profile that can be used to calibrate selectivity assays and benchmark novel inhibitors during lead optimization [1].

Stereochemistry-Dependent Binding Studies in Type II CYP51 Inhibition

Because only the R-enantiomer of EPBA is observed in the CYP51Mt crystal structure despite comparable solution-phase affinity of both enantiomers, EPBA provides a defined system for studying stereochemistry-dependent binding thermodynamics and kinetics in heme proteins [1]. The commercially available R-enantiomer enables reproducible experiments that the racemate cannot guarantee, given that crystal contacts select exclusively for the R-form [1].

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